molecular formula C20H12Cl3F3N2O2 B3034863 5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 242797-26-8

5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B3034863
CAS No.: 242797-26-8
M. Wt: 475.7 g/mol
InChI Key: MHNULXKGPRDOEL-UHFFFAOYSA-N
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Description

5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloronicotinic acid and an amine derivative.

    Substitution Reactions: The introduction of the 2,4-dichlorophenyl and 4-(trifluoromethyl)phenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides (e.g., EDCI) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules, which can be explored for therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. The presence of multiple halogen atoms and aromatic rings often correlates with significant biological activity.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also serve as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which 5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s halogenated aromatic rings may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and reactivity.

    5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-methylphenyl]pyridine-3-carboxamide: Substitutes the trifluoromethyl group with a methyl group, potentially altering its pharmacokinetic properties.

    5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(methoxyphenyl)]pyridine-3-carboxamide: Contains a methoxy group instead of trifluoromethyl, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide imparts unique electronic properties, enhancing its stability and potentially increasing its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3F3N2O2/c21-13-4-1-11(17(23)8-13)9-28-10-14(22)7-16(19(28)30)18(29)27-15-5-2-12(3-6-15)20(24,25)26/h1-8,10H,9H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNULXKGPRDOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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